(2-Phenylhydrazinylidene)acetaldehyde

説明

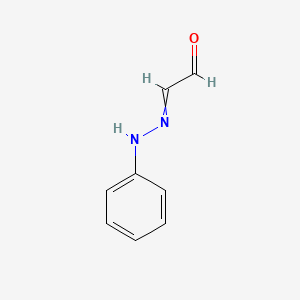

(2-Phenylhydrazinylidene)acetaldehyde (CAS: 74119-58-7) is a hydrazone derivative with the molecular formula C₂₀H₁₈N₆ and a molar mass of 342.4 g/mol . Its structure features a phenylhydrazinylidene group attached to an acetaldehyde backbone, enabling conjugation and resonance stabilization. This compound is primarily utilized as a precursor in synthesizing heterocyclic frameworks, such as chalcones and pyrimidine derivatives, due to its reactive hydrazone moiety . The hydrazinylidene group facilitates nucleophilic addition and cyclization reactions, making it valuable in medicinal and materials chemistry.

準備方法

Preparation of Acetaldehyde (Starting Material)

Since (2-Phenylhydrazinylidene)acetaldehyde is derived from acetaldehyde, understanding acetaldehyde preparation is essential. Acetaldehyde (CH3CHO) can be prepared by several well-established methods:

| Method | Reaction Conditions | Notes |

|---|---|---|

| Oxidation of Ethyl Alcohol | Acidified K2Cr2O7 or alkaline KMnO4 | Ethanol oxidized to acetaldehyde and water |

| Catalytic Dehydrogenation | Copper catalyst at 573 K | Ethanol dehydrogenated to acetaldehyde and hydrogen |

| Rosenmund’s Reduction | Pd/BaSO4 catalyst with sulfur or quinoline | Reduction of acetyl chloride to acetaldehyde |

| Wacker Process | PdCl2 and CuCl2 in aqueous solution | Ethene converted to acetaldehyde via oxidation |

| Hydration of Acetylene | Diluted H2SO4 and mercuric acid catalyst | Acetylene hydrated to vinyl alcohol, tautomerizes to acetaldehyde |

These methods provide acetaldehyde in varying yields and purities, with catalytic dehydrogenation and Wacker process being industrially significant.

Formation of this compound

The core preparation involves the condensation reaction between acetaldehyde and phenylhydrazine. The nitrogen atom of phenylhydrazine acts as a nucleophile attacking the electrophilic carbonyl carbon of acetaldehyde, followed by elimination of water to form the hydrazone.

General Reaction:

$$

\text{CH}3CHO + \text{C}6\text{H}5\text{NHNH}2 \rightarrow \text{C}6\text{H}5\text{N=CHCH}3 + H2O

$$

Typical Procedure:

- Mix acetaldehyde and phenylhydrazine in an alcoholic solvent (commonly ethanol).

- Stir the mixture at room temperature or under mild heating (reflux conditions).

- Crystallization of the hydrazone occurs upon standing or cooling.

- The product is isolated by filtration and purified by recrystallization.

Optimized Conditions and Yields:

- Refluxing in ethanol for 10 minutes without a catalyst yields up to 92% of the hydrazone product.

- The reaction proceeds efficiently at room temperature but heating accelerates the process.

- No catalyst is generally required, simplifying the procedure.

Notes on Isomerism and Purity:

- The hydrazone exists as E/Z isomers, which can interconvert depending on conditions.

- Trace acid or base can influence the crystallization form and melting points of the product.

- Careful control of reaction conditions and purification is necessary to obtain pure, stable crystals.

Alternative Synthetic Routes and Related Compounds

In quinoline-based hydrazone synthesis, 2-chloro-3-formylquinoline reacts with phenylhydrazine under reflux in ethanol to form a related hydrazone compound with high yield (92%). This demonstrates the general applicability of the condensation method to aldehydes structurally related to acetaldehyde.

Industrial synthesis of phenylacetaldehyde (a related aldehyde) involves Grignard reagents and oxalic acid workup, but this is distinct from the direct hydrazone formation with acetaldehyde.

Summary Table of Preparation Methods for this compound

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetaldehyde preparation | Catalytic dehydrogenation or Wacker process | Variable | Industrial scale methods for acetaldehyde |

| Hydrazone formation | Acetaldehyde + phenylhydrazine in ethanol, reflux 10 min | Up to 92% | No catalyst needed, simple and efficient |

| Crystallization control | Addition of trace acid/base | N/A | Controls E/Z isomer ratio and crystal form |

Research Findings and Analytical Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the hydrazone structure with characteristic signals: the –N(H)N= proton appears around δ 12.01 ppm, and the N=CH proton appears as a broad singlet near δ 8.45 ppm.

Differential scanning calorimetry (DSC) and crystallographic studies reveal that the hydrazone exists in multiple crystalline forms influenced by minor pH changes, affecting melting points and stability.

Single-crystal X-ray diffraction studies confirm the molecular structure and geometry of the hydrazone linkage.

化学反応の分析

Types of Reactions: (2-Phenylhydrazinylidene)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, forming different hydrazone derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like 2,4-dinitrophenylhydrazine (Brady’s reagent) are used for substitution reactions

Major Products:

科学的研究の応用

(2-Phenylhydrazinylidene)acetaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic reagent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

作用機序

The mechanism of action of (2-Phenylhydrazinylidene)acetaldehyde involves its interaction with molecular targets such as enzymes and proteins. It can inhibit specific enzymes, leading to various biological effects. For example, it has been shown to inhibit sortase A, a membrane transpeptidase responsible for anchoring surface proteins to the cell wall envelope of Gram-positive bacteria .

類似化合物との比較

Structural and Functional Similarities

N-Benzylidene-2-(2-phenoxyphenyl)acetohydrazide (9a)

- Structure: Contains a benzylidene group and phenoxyphenyl acetohydrazide backbone.

- Synthesis: Prepared via condensation of hydrazide with aldehydes in ethanol under acidic catalysis (60°C, 4–24 hours) .

- Applications : Studied for anti-inflammatory activity, demonstrating the role of hydrazones in modulating biological targets .

3-Benzylidene Phthalide Derivatives

- Structure : Features a phthalide core fused with a benzylidene-hydrazine group.

- Reactivity : Undergoes cycloaddition with hydrazine hydrate to form triazole derivatives, highlighting its utility in heterocyclic synthesis .

- Spectroscopy : ¹H-NMR signals at δ 10.67 ppm (NH) and δ 7.1–8.2 ppm (aromatic protons) align with hydrazinylidene proton environments in (2-Phenylhydrazinylidene)acetaldehyde .

2-(2-Isopropyl-5-methylphenoxy)-N′-[(E)-phenylmethylene]acetohydrazide

- Structure: Combines isopropyl-methylphenoxy and phenylmethylene groups.

- Synthetic Flexibility: Demonstrates adaptability in solvent selection (toluene, methanol) for hydrazone formation, contrasting with the ethanol-based synthesis of this compound .

生物活性

(2-Phenylhydrazinylidene)acetaldehyde, with the chemical identifier 20672-18-8, is a compound that has garnered attention for its diverse biological activities. It appears as a yellow to orange crystalline solid and is utilized in various fields, including medical, environmental, and industrial research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The primary biological activity of this compound involves its interaction with bacterial biofilms, particularly those formed by Staphylococcus aureus. The compound inhibits the enzyme sortase A transpeptidase, which is crucial for the biofilm formation process. This inhibition disrupts the structural integrity of the biofilm, making bacteria more susceptible to antimicrobial agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Its ability to disrupt biofilms enhances its effectiveness against various bacterial strains. Studies have demonstrated that this compound can reduce the viability of Staphylococcus aureus in biofilm form, highlighting its potential as an antimicrobial agent in clinical settings.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation. Further research is necessary to elucidate the exact mechanisms and efficacy of this compound in cancer therapy.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits biofilm formation in Staphylococcus aureus | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against biofilms formed by Staphylococcus aureus. The researchers treated cultures with varying concentrations of the compound and assessed biofilm density using crystal violet staining. Results indicated a dose-dependent reduction in biofilm formation, supporting the compound's potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Cancer Cell Line Testing

Another case study explored the effects of this compound on human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with different concentrations of the compound. Findings revealed that higher concentrations led to significant reductions in cell viability, suggesting that this compound may serve as a lead compound for developing new anticancer therapies.

Research Findings and Future Directions

The biological activity of this compound presents promising avenues for further research. Its dual action as an antimicrobial and potential anticancer agent positions it as a valuable candidate for drug development. Future studies should focus on:

- Mechanistic Studies : Elucidating the molecular pathways through which this compound exerts its effects.

- In Vivo Studies : Conducting animal model experiments to assess safety and efficacy in living organisms.

- Formulation Development : Exploring suitable formulations for enhancing the bioavailability and stability of this compound.

特性

IUPAC Name |

2-(phenylhydrazinylidene)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOTYSZYWLJWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379017 | |

| Record name | (2-Phenylhydrazinylidene)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20672-18-8 | |

| Record name | (2-Phenylhydrazinylidene)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。